molecular formula C7H12ClNO B15330614 (S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15330614
M. Wt: 161.63 g/mol
InChI Key: AXCKNEMYUYMDEP-RGMNGODLSA-N
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Description

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfuran-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-1-(5-Methylfuran-2-yl)ethan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and secondary amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylfuran-2-yl)ethan-1-one
  • 1-(5-Methylfuran-2-yl)ethanol
  • 1-(5-Methylfuran-2-yl)ethan-1-amine

Uniqueness

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both the furan ring and the amine group. This combination of features makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1

InChI Key

AXCKNEMYUYMDEP-RGMNGODLSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@H](C)N.Cl

Canonical SMILES

CC1=CC=C(O1)C(C)N.Cl

Origin of Product

United States

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